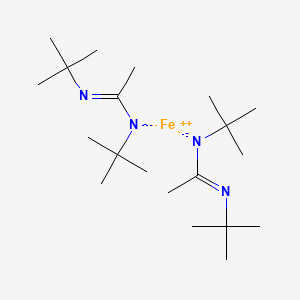

Bis(N,N'-di-t-butylacetamidinato)iron(II)

Description

Significance of N,N'-Chelating Anionic Ligands in Organometallic Chemistry

N,N'-chelating anionic ligands are a crucial class of ligands in organometallic chemistry due to their ability to form stable complexes with a wide range of metals. These ligands, which bind to a central metal atom through two nitrogen atoms, create a ring-like structure known as a chelate. This chelation effect enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands.

Amidinate ligands, with the general formula [R'C(NR)₂]⁻, are nitrogen analogues of carboxylates and are known for their versatility. They can act as monodentate, bidentate, or bridging ligands, facilitating the formation of a diverse array of molecular architectures. The electronic and steric properties of amidinate ligands can be readily tuned by modifying the substituents (R and R') on the nitrogen and carbon atoms of the N-C-N backbone. This tunability allows for fine control over the properties of the resulting metal complexes, such as their solubility, volatility, and reactivity.

Overview of Transition Metal Amidinate Complexes in Academic Research

Transition metal amidinate complexes have been the subject of extensive academic research due to their interesting structural chemistry and their potential as catalysts and precursors for materials science. rug.nl These complexes have been synthesized for a majority of the transition metals, showcasing the broad applicability of the amidinate ligand framework.

In catalysis, transition metal amidinate complexes have shown promise in various transformations, most notably in olefin polymerization. The ability to systematically alter the steric and electronic environment around the metal center has allowed for the development of catalysts with controlled activity and selectivity. Beyond polymerization, these complexes are also explored in other catalytic reactions.

In materials science, a significant application of transition metal amidinate complexes is in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Many amidinate complexes exhibit high volatility and thermal stability, which are critical properties for precursors in these thin-film deposition techniques. Their clean decomposition pathways are also advantageous for producing high-purity materials.

Research Context of Bis(N,N'-di-t-butylacetamidinato)iron(II)

Bis(N,N'-di-t-butylacetamidinato)iron(II) is a homoleptic iron(II) complex that has emerged from research focused on developing volatile and thermally stable precursors for the deposition of iron-containing thin films. harvard.eduamericanelements.com The synthesis and characterization of this compound were part of a broader investigation into a series of transition metal amidinates for ALD applications. harvard.edu

The use of the bulky tert-butyl groups on the nitrogen atoms of the acetamidinate ligand is a key design feature. These bulky groups sterically saturate the iron(II) center, which prevents oligomerization and thereby enhances the volatility of the complex. harvard.edu Research has demonstrated that larger metals like iron form monomeric structures with these bulkier tert-butyl-substituted amidinates, a crucial factor for its suitability as an ALD precursor. harvard.edu This compound is noted to be an extremely air-sensitive, dark gray solid. americanelements.com

The primary research application for Bis(N,N'-di-t-butylacetamidinato)iron(II) is as a precursor for the MOCVD of iron thin films. americanelements.com Its favorable properties, including a reported melting point of 107 °C, make it a valuable compound in the fabrication of microelectronic components. americanelements.com

Compound Properties and Synthesis

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₂N₄Fe | ereztech.com |

| Molecular Weight | 394.42 g/mol | ereztech.com |

| Appearance | Dark gray solid | americanelements.com |

| Melting Point | 107 °C | americanelements.com |

| CAS Number | 635680-56-7 | ereztech.com |

The synthesis of Bis(N,N'-di-t-butylacetamidinato)iron(II) is achieved through a metathesis reaction. A patent describing the synthesis of metal amidinates outlines a procedure where 1,3-di-tert-butylcarbodiimide is reacted with an organolithium reagent, such as methyllithium, to form the lithium amidinate in situ. This is then reacted with an iron(II) halide, like iron(II) bromide, to yield the final product. google.com A similar general procedure is reported in a 2003 publication from the Gordon Research Group at Harvard University, which details the synthesis of a series of volatile transition metal amidinates. harvard.edu

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOUQVABQSKCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42FeN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis N,n Di T Butylacetamidinato Iron Ii and Analogous Iron Amidinate Complexes

Salt Metathesis Reactions

Salt metathesis stands as the most common and versatile route for the formation of iron(II) amidinate complexes. This method relies on the exchange of ions between an alkali metal salt of the amidinate ligand and an iron(II) salt, typically a halide, leading to the formation of the desired iron complex and a simple inorganic salt byproduct.

The reaction between a lithium salt of an N,N'-disubstituted amidine and an iron(II) halide, such as iron(II) chloride (FeCl₂), is a foundational method for synthesizing homoleptic bis(amidinato)iron(II) complexes. In this process, two equivalents of the lithium amidinate salt react with one equivalent of the iron(II) halide. The thermodynamic driving force for the reaction is often the formation of a stable salt lattice, such as lithium chloride (LiCl), which can be removed from the reaction mixture.

For instance, the synthesis of a mono(amidinate) iron(II) ferrate complex, [{PhC(NAr)₂}FeCl(µ-Cl)Li(THF)₃], has been demonstrated. nih.gov This intermediate can subsequently undergo ligand redistribution in non-coordinating solvents to yield the homoleptic bis(amidinate) complex, [{PhC(NAr)₂}₂Fe]. nih.gov This two-step observation highlights the pathway to the final, stable bis-ligand complex. The general applicability of using lithium amidinate salts is also seen in the synthesis of complexes with other transition metals, where lithium amidinates like LiDIA(thf) (lithium diisopropylamidinate) serve as effective ligand transfer agents. acs.org

The choice of the iron(II) precursor can significantly influence the reaction conditions and the final product. While anhydrous iron(II) chloride is a common starting material, other iron(II) sources are also employed, each with its own advantages regarding solubility and reactivity. acs.org

For example, complexes such as hexa(acetonitrile)iron(II) tetrafluoroborate (B81430), Fe(CH₃CN)₆₂, can be used to react with functionalized diazaphosphacyclooctane ligands, demonstrating that non-halide precursors are viable. mdpi.com Another alternative is the use of organometallic iron sources like bis[bis(trimethylsilyl)amido]iron(II) (Fe(HMDS)₂), which was used in the metallation of a thiolate ligand to form a four-coordinate iron complex. nih.gov The selection of the iron precursor is often dictated by its solubility in the chosen reaction solvent and the desired purity of the final complex, as different precursors can lead to different byproducts that may require specific purification strategies.

| Iron(II) Starting Material | Typical Co-reactant | Key Characteristics/Applications | Reference |

|---|---|---|---|

| Iron(II) Chloride (FeCl₂) | Lithium or Potassium Amidinate Salts | Common, cost-effective precursor for standard salt metathesis. | acs.org |

| Hexa(acetonitrile)iron(II) tetrafluoroborate (Fe(CH₃CN)₆₂) | Neutral Functionalized Ligands | Used for generating cationic complexes; acetonitrile (B52724) ligands are easily displaced. | mdpi.com |

| Bis[bis(trimethylsilyl)amido]iron(II) (Fe(HMDS)₂) | Protonated Ligand Precursors | Used in reactions where the only byproduct is volatile hexamethyldisilazane (B44280) (HMDS), simplifying purification. | nih.gov |

Exploration of Reaction Media and Conditions

The selection of solvent and reaction conditions is critical for controlling the synthesis of iron amidinates. The solvent's coordinating ability can play a decisive role in the reaction outcome. In non-coordinating solvents, ligand redistribution reactions are more likely to occur, which can be exploited to synthesize homoleptic complexes from intermediate species. nih.gov Common solvents used in these syntheses include tetrahydrofuran (B95107) (THF), pentane, and toluene. nih.govacs.orgmdpi.com

For example, the mono(amidinate) iron(II) ferrate complex [{PhC(NAr)₂}FeCl(µ-Cl)Li(THF)₃] was found to convert to the homoleptic bis(amidinate) complex [{PhC(NAr)₂}₂Fe] in non-coordinating solvents. nih.gov In contrast, the presence of a coordinating solvent like pyridine (B92270) can stabilize intermediate species and allow for the isolation of monoalkyl complexes that would otherwise be unstable. nih.gov Reaction temperatures are typically managed to control the reaction rate and minimize side reactions, with many syntheses performed at room temperature or below. acs.orgacs.org

Synthesis of Asymmetric Iron(II) Amidinates

While many studies focus on homoleptic complexes where both amidinate ligands are identical, the synthesis of asymmetric or heteroleptic iron(II) amidinates is also an area of interest. These complexes can be prepared using unsymmetrical ligands. For instance, an unsymmetrical amino-imidazolin-2-imine ligand [HAmIm, 1,2-(DippNH)–C₆H₄–N=C(NiPrCMe)₂] was successfully used to synthesize a binuclear iron(II) complex. acs.org The synthesis involved the reaction of the ligand with anhydrous iron(II) chloride, followed by deprotonation. acs.org This approach demonstrates that ligands with inherent asymmetry can be used to create specific, lower-symmetry coordination environments around the iron center.

Routes to Dinuclear Iron Amidinate Complexes

The synthesis of dinuclear iron complexes, where two iron centers are held in proximity by bridging ligands, can be achieved by designing specific ligand scaffolds. One effective strategy involves using a linked-bis(amidinate) ligand, where two amidinate moieties are connected by a rigid or flexible spacer. A cyclohexane-linked bis(amidinate) ligand has been used to isolate and structurally characterize binuclear iron(II) complexes. researchgate.net

Another route involves the reaction of certain ligands that promote dimerization. The reaction of the amino-imidazolin-2-imine ligand HAmIm with iron(II) chloride directly afforded a binuclear iron(II) complex containing bridging chloride ligands. acs.org A different type of dinuclear complex, a dimeric Fe(0)-Li-ferrate with a carbamoyl (B1232498) ligand, was isolated following attempts to trap a 12-electron alkyl species with carbon monoxide, indicating that dinuclear structures can also form through subsequent reactions of monomeric precursors. nih.gov

| Synthetic Strategy | Ligand Type | Description | Reference |

|---|---|---|---|

| Linked Ligand Design | Cyclohexane-linked bis(amidinate) | Two amidinate groups are covalently linked, predisposing them to bind to two separate metal centers. | researchgate.net |

| Self-Assembly/Bridging | Amino-imidazolin-2-imine | The reaction with FeCl₂ leads to a binuclear complex with bridging chloride atoms between the iron centers. | acs.org |

| Reaction with Small Molecules | Mono(amidinate) alkyl complex | Reaction of an intermediate with CO can induce dimerization and ligand modification, leading to a dinuclear ferrate complex. | nih.gov |

Preparation of Functionalized Amidinate Ligands and Their Iron Complexes

Incorporating additional functional groups into the amidinate ligand framework allows for the synthesis of iron complexes with tailored electronic or catalytic properties. The functional groups are typically introduced during the synthesis of the amidine molecule itself, prior to its conversion to an amidinate salt and subsequent complexation with iron. researchgate.net

Examples of functionalized ligands include:

Pyridyl-functionalized amidinates : These ligands, which contain a pyridine ring, have been prepared and used to synthesize rare-earth metal complexes, and similar strategies can be applied to iron. acs.org The synthesis involves a condensation reaction of an aminopyridine with an imidoyl chloride. acs.org The resulting iron complexes can feature ligands with potentially hemilabile N-donor groups, which can influence catalytic activity. mdpi.com

Ferrocene-substituted amidinates : The synthesis of iron(II) complexes bearing ferrocene-substituted amidinate ligands has been reported. scilit.com This approach combines the rich redox chemistry of ferrocene (B1249389) with the versatile coordination chemistry of the amidinate ligand.

The general process for creating these functionalized complexes involves first synthesizing the desired amidine through methods like the Pinner reaction or condensation reactions, followed by deprotonation to form the lithium amidinate, and finally a salt metathesis reaction with a suitable iron(II) precursor. researchgate.netacs.org

Structural Elucidation and Electronic Properties of Bis N,n Di T Butylacetamidinato Iron Ii

Solid-State Structural Characterization

The precise three-dimensional arrangement of atoms in Bis(N,N'-di-t-butylacetamidinato)iron(II) has been elucidated through comprehensive solid-state characterization techniques, providing fundamental insights into its chemical behavior.

Single-Crystal X-ray Diffraction Analysis

While the specific crystallographic data for Bis(N,N'-di-t-butylacetamidinato)iron(II) is not publicly available in the searched literature, analysis of a closely related monomeric bis(amidinate) iron(II) complex, where the t-butyl groups are replaced by cyclohexyl groups, offers significant structural parallels. Single-crystal X-ray diffraction of this analog reveals a distorted tetrahedral geometry around the central iron atom rug.nl. This geometry is a direct consequence of the spatial requirements of the two bulky amidinate ligands. The fundamental coordination unit consists of the iron(II) center bonded to four nitrogen atoms from the two bidentate amidinate ligands.

Analysis of Coordination Geometry and Monomeric/Dimeric Forms

The coordination geometry of Bis(N,N'-di-t-butylacetamidinato)iron(II) is a defining characteristic of its molecular structure. The compound exists as a monomeric species both in the solid state and in solution rug.nl. This is in stark contrast to its analogue bearing less sterically hindered isopropyl substituents, which forms a dimeric structure rug.nl. The substantial steric bulk of the tert-butyl groups on the nitrogen atoms of the acetamidinato ligands effectively shields the iron center, preventing the formation of the bridging interactions necessary for dimerization rug.nl. This steric hindrance forces the two amidinate ligands to adopt a chelating coordination mode, resulting in a four-coordinate, monomeric complex. The resulting geometry around the iron(II) center is best described as distorted tetrahedral, as observed in the structurally similar cyclohexyl derivative rug.nl.

Determination of Iron-Iron Bond Distances in Dinuclear Species

Given that Bis(N,N'-di-t-butylacetamidinato)iron(II) is a monomeric species, there is no direct iron-iron bond to be measured. However, examination of the dinuclear analogue, bis(N,N'-di-isopropylacetamidinato)iron(II), provides insight into why the title compound avoids a dimeric structure. In the dimeric isopropyl complex, the two iron centers are bridged by two of the amidinate ligands. The experimentally determined iron-iron distance in a similar dimeric iron(II) amidinate complex is significantly long, indicating the absence of a direct metal-metal bond rug.nl. This lack of a bonding interaction between the iron centers in the dimeric form further underscores the energetic preference for the monomeric structure when sterically demanding ligands like N,N'-di-t-butylacetamidinate are employed.

Characterization of Ligand Coordination Modes (e.g., Bidentate, Bridging)

The N,N'-di-t-butylacetamidinate ligand in this complex exclusively adopts a bidentate, chelating coordination mode, often denoted as η². In this arrangement, both nitrogen atoms of a single ligand bind to the central iron atom, forming a stable four-membered ring. This is the characteristic coordination mode for monomeric bis(amidinate) complexes.

In contrast, the less sterically hindered N,N'-di-isopropylacetamidinate analogue exhibits both bidentate and bridging coordination modes within its dimeric structure. In the dimer, two of the amidinate ligands are chelating to a single iron atom (η²), while the other two ligands bridge the two iron centers rug.nl. The ability of the amidinate ligand to adopt these different coordination modes highlights its versatility, with the specific outcome being dictated by the steric profile of the substituents on the nitrogen atoms. The bulky t-butyl groups in the title compound preclude the bridging mode, thereby enforcing the monomeric structure with exclusively bidentate coordination.

Spectroscopic Investigations of Molecular and Electronic Structure

Spectroscopic techniques provide a deeper understanding of the electronic environment of Bis(N,N'-di-t-butylacetamidinato)iron(II), confirming its paramagnetic nature and providing details about the ligand environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR for Paramagnetic and Diamagnetic Compounds)

The iron(II) center in Bis(N,N'-di-t-butylacetamidinato)iron(II) is a high-spin d⁶ metal, which renders the complex paramagnetic. This property has a profound effect on its Nuclear Magnetic Resonance (NMR) spectra. Paramagnetism typically leads to significantly broadened NMR signals and a wide range of chemical shifts, often spanning several hundred ppm for ¹H nuclei. This is due to the interaction of the nuclear spins with the unpaired electrons of the metal center.

While the specific ¹H and ¹³C NMR spectra for Bis(N,N'-di-t-butylacetamidinato)iron(II) are not detailed in the available literature, data for the analogous paramagnetic bis(amidinate)iron(II) complex with cyclohexyl substituents show these characteristic features. The ¹H NMR spectrum of the cyclohexyl derivative displays broad resonances with chemical shifts significantly different from those expected for a diamagnetic compound rug.nl. For instance, signals for the protons on the amidinate ligand are observed at highly shifted positions rug.nl. Similarly, the ¹³C NMR spectrum exhibits broad peaks with large paramagnetic shifts rug.nl.

Infrared (IR) Spectroscopy for Ligand Vibrations

Infrared (IR) spectroscopy is a fundamental technique for probing the vibrational modes of molecules, providing valuable information about the bonding within the N,N'-di-t-butylacetamidinato ligand and its coordination to the iron center. In metal amidinate complexes, the position of the C=N stretching vibration is particularly diagnostic of the coordination mode. For Bis(N,N'-di-t-butylacetamidinato)iron(II), the IR spectrum would be expected to show characteristic bands for the acetamidinato ligand.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an essential tool for confirming the molecular weight and integrity of a synthesized compound. For Bis(N,N'-di-t-butylacetamidinato)iron(II), this technique would be used to verify the successful formation of the target molecule, which has a molecular formula of C₂₀H₄₂FeN₄. The expected molecular ion peak in the mass spectrum would correspond to the mass of this formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. Typical fragmentation pathways for this complex might involve the loss of one or both of the N,N'-di-t-butylacetamidinato ligands, or the fragmentation of the ligands themselves, such as the loss of t-butyl groups. This information helps to piece together the molecular structure and confirm the identity of the compound.

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing precise information about the oxidation state, spin state, and coordination geometry of the iron center. For an iron(II) complex like Bis(N,N'-di-t-butylacetamidinato)iron(II), the Mössbauer spectrum is expected to exhibit parameters characteristic of a high-spin Fe(II) (S=2) state in a tetrahedral or distorted tetrahedral environment.

Key parameters obtained from Mössbauer spectroscopy are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation state. For high-spin Fe(II) complexes, isomer shifts are typically in the range of +0.6 to +1.2 mm/s relative to iron metal at room temperature. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the coordination geometry. Four-coordinate, high-spin iron(II) complexes generally display large quadrupole splitting values. For instance, a related four-coordinate high-spin Fe(II) diketiminate complex, LFeCl₂Li(THF)₂, exhibits an isomer shift of δ = 0.90 mm/s and a quadrupole splitting of ΔE_Q = 2.4 mm/s at 4.2 K, which are typical values for such a coordination environment nih.gov.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry of the iron center, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine the distances to neighboring atoms.

For a high-spin iron(II) complex, the Fe K-edge XANES spectrum is expected to show a pre-edge feature corresponding to the 1s → 3d transition. The intensity and energy of this feature are sensitive to the coordination number and symmetry of the iron site. Four-coordinate tetrahedral complexes generally exhibit a more intense pre-edge feature compared to six-coordinate octahedral complexes due to the increased p-d orbital mixing in the absence of a center of inversion hu.edu.jo. Analysis of the EXAFS region would allow for the determination of the Fe-N bond lengths within the complex.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide direct insight into the magnetic properties of a compound, confirming the spin state of the metal center. For Bis(N,N'-di-t-butylacetamidinato)iron(II), these measurements are crucial to verify the high-spin (S=2) electronic configuration of the iron(II) ion.

The effective magnetic moment (μ_eff) can be calculated from the temperature-dependent magnetic susceptibility data. For a high-spin d⁶ ion like Fe(II), the spin-only magnetic moment is 4.90 μ_B. Experimentally measured values for high-spin iron(II) complexes are typically in the range of 5.1-5.5 μ_B at room temperature, with the excess over the spin-only value arising from orbital contributions. The temperature dependence of the magnetic moment can also provide information about any magnetic interactions between iron centers, although for a monomeric complex like Bis(N,N'-di-t-butylacetamidinato)iron(II), such interactions are expected to be negligible ereztech.com.

| Parameter | Expected Value for High-Spin Fe(II) |

| Spin State (S) | 2 |

| Spin-only Magnetic Moment (μ_so) | 4.90 μ_B |

| Experimental Magnetic Moment (μ_eff) | 5.1 - 5.5 μ_B |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) calculations are a powerful computational tool used to model the electronic structure and bonding of molecules, providing insights that complement experimental data. For Bis(N,N'-di-t-butylacetamidinato)iron(II), DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the nature of the Fe-N bonds.

Ligand Field Theory Considerations for Spin States

The electronic properties and resultant spin state of Bis(N,N'-di-t-butylacetamidinato)iron(II) are governed by the interaction between the iron(II) center and the surrounding amidinate ligands, a relationship well-described by Ligand Field Theory (LFT). As an iron(II) species, the central metal ion possesses a d⁶ electron configuration. The arrangement of these six d-electrons is dictated by the coordination geometry and the strength of the ligand field imposed by the two bidentate N,N'-di-t-butylacetamidinate ligands.

The steric bulk of the tert-butyl groups on the nitrogen donor atoms of the amidinate ligands forces a four-coordinate geometry around the iron(II) center. By analogy with structurally similar bis(amidinate) and β-diketiminate iron(II) complexes, this coordination environment is expected to be a distorted tetrahedron rather than a square planar arrangement. Four-coordinate iron(II) complexes are almost invariably high-spin, a principle that holds true in this case.

In an idealized tetrahedral (Td) ligand field, the five degenerate d-orbitals of the iron center are split into two distinct energy levels: a lower-energy, doubly degenerate 'e' set (composed of the dz² and dx²-y² orbitals) and a higher-energy, triply degenerate 't₂' set (comprising the dxy, dxz, and dyz orbitals). The energy separation between these levels is denoted as Δt.

For a d⁶ ion like Fe(II), the spin state is determined by the balance between Δt and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital. In a tetrahedral geometry, the ligand field splitting is inherently small (Δt ≈ 4/9 of the splitting in an analogous octahedral field, Δₒ). Consequently, Δt is significantly less than the spin-pairing energy (Δt < P). It is therefore energetically more favorable for the electrons to occupy the higher-energy t₂ orbitals singly before pairing up in the lower-energy e orbitals. This results in a high-spin configuration with the maximum number of unpaired electrons.

The high-spin d⁶ electronic configuration in this tetrahedral environment is (e)³(t₂)³. This arrangement leads to four unpaired electrons, giving the complex a total spin quantum number of S = 2.

The following table summarizes the key electronic and magnetic properties of Bis(N,N'-di-t-butylacetamidinato)iron(II) as predicted by Ligand Field Theory.

| Property | Description |

| Central Metal Ion | Iron(II), Fe²⁺ |

| d-Electron Count | d⁶ |

| Coordination Number | 4 (from two bidentate ligands) |

| Predicted Geometry | Distorted Tetrahedral |

| Ligand Field Splitting | Small (Δt) |

| Predicted Spin State | High-Spin |

| Spin Quantum Number (S) | 2 |

| Electron Configuration | (e)³(t₂)³ |

| Unpaired Electrons | 4 |

| Ground State Term | ⁵E (in Td symmetry) |

| Zero-Field Splitting | Expected to be present, described by D and E parameters |

Precursor Development and Materials Science Applications

Applications in Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD)

Bis(N,N'-di-t-butylacetamidinato)iron(II) is recognized as a valuable precursor for both Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD). americanelements.comcalpaclab.com These techniques are crucial for fabricating thin films in the electronics and materials industries. The compound's volatility and thermal stability are key characteristics that make it suitable for these processes. americanelements.com In MOCVD, it serves as an organometallic source material that decomposes upon heating to deposit an iron-containing film onto a substrate. americanelements.com The ligands in the compound, which contain only carbon, nitrogen, and hydrogen, are advantageous as they reduce the likelihood of incorporating undesirable oxygen impurities into the deposited films, a common issue with other precursor types. cambridge.org

Applications in Atomic Layer Deposition (ALD)

The use of Bis(N,N'-di-t-butylacetamidinato)iron(II) is extensively documented in Atomic Layer Deposition (ALD), a sophisticated thin-film deposition technique that offers precise thickness control at the atomic scale. ALD relies on sequential, self-limiting surface reactions, and this iron amidinate has proven to be a viable precursor for growing high-quality iron-based films. mdpi.comresearchgate.net

A primary application of Bis(N,N'-di-t-butylacetamidinato)iron(II) in ALD is the deposition of iron oxide (FeOₓ) thin films. mdpi.comstrem.com These films, particularly in the hematite (B75146) phase (α-Fe₂O₃), are of great interest for applications such as photoelectrochemical water splitting. mdpi.com The precursor has been successfully used in both thermal and plasma-enhanced ALD processes to create these films. mdpi.comresearchgate.net Studies have shown that upon annealing, the deposited films with sufficient thickness (e.g., exceeding 9 nm) can form the crystalline hematite structure. mdpi.comresearchgate.net

In thermal ALD, Bis(N,N'-di-t-butylacetamidinato)iron(II) is used with a co-reactant, typically water (H₂O), at elevated temperatures. mdpi.comaip.org Research has explored deposition temperatures ranging from 130°C to 200°C. aip.org One study conducted the thermal ALD process at a substrate temperature of 200°C, with the precursor canister heated to 150°C to ensure adequate vapor pressure. mdpi.com The process involves alternating pulses of the iron precursor and the water vapor, separated by purging steps, to achieve layer-by-layer growth. mdpi.com However, the thermal stability of the precursor can be a limiting factor in these processes. mdpi.comresearchgate.net

Plasma-Enhanced ALD (PEALD) offers an alternative to thermal ALD, often providing benefits such as improved film quality at lower temperatures. mdpi.com In the case of Bis(N,N'-di-t-butylacetamidinato)iron(II), PEALD has been used with oxygen (O₂) plasma as the co-reactant. mdpi.comresearchgate.net Comparative studies have revealed that PEALD-grown iron oxide films exhibit lower surface roughness (~0.2 nm) and better crystallinity after annealing compared to their thermally deposited counterparts. mdpi.comresearchgate.netmdpi.com The high reactivity of plasma species allows for more efficient reactions, which can lead to denser and smoother films. mdpi.commdpi.com Another study successfully developed a PEALD process for iron carbide (Fe₁₋ₓCₓ) films using the same iron precursor but with hydrogen (H₂) plasma as the reactant, demonstrating its versatility. cambridge.org

The Growth Per Cycle (GPC) is a critical parameter in ALD, defining the film thickness added in each reaction cycle. For Bis(N,N'-di-t-butylacetamidinato)iron(II), GPC is influenced by process parameters such as precursor partial pressure and the deposition method (thermal vs. plasma).

In one study comparing thermal and plasma-enhanced ALD at 200°C, the GPC for both methods was found to be in a similar range of 1.6–1.7 Å/cycle. mdpi.com The PEALD process, however, showed a more stable GPC across different precursor partial pressures. mdpi.com A separate PEALD process for iron carbide using this precursor and H₂ plasma at 90°C reported a saturated film growth rate of 0.04 nm/cycle (0.4 Å/cycle). cambridge.org

Table 1: Growth Per Cycle (GPC) Data for Iron Oxide Deposition

| Deposition Method | Co-reactant | Temperature (°C) | Precursor Partial Pressure (mTorr) | GPC (Å/cycle) | Source |

|---|---|---|---|---|---|

| Thermal ALD | H₂O | 200 | ~24 | ~1.6 | mdpi.com |

| Thermal ALD | H₂O | 200 | ~53 | ~1.7 | mdpi.com |

| PEALD | O₂ Plasma | 200 | ~23 | ~1.6 | mdpi.com |

The choice of co-reactant is crucial in ALD as it drives the surface reactions that lead to film growth. For Bis(N,N'-di-t-butylacetamidinato)iron(II), the most common co-reactants are water (H₂O) for thermal ALD and oxygen (O₂) plasma for PEALD. mdpi.com The use of O₂ plasma in PEALD has been shown to yield films with better physical properties, including lower roughness and higher density, compared to thermal ALD with water. mdpi.com

Other research has explored alternative co-reactants. For instance, plasma-excited humidified argon has been examined as an oxidation agent to enable room-temperature ALD of iron oxide, although this was with a different amidinate precursor. aip.org The study highlights the ongoing research into novel co-reactants to expand the capabilities of ALD processes. aip.org The interaction between the precursor and the co-reactant dictates the film's chemical composition, growth rate, and physical properties. nih.govosti.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Bis(N,N'-di-t-butylacetamidinato)iron(II) | C₂₀H₄₂N₄Fe |

| Iron Oxide | FeOₓ |

| Hematite | α-Fe₂O₃ |

| Water | H₂O |

| Oxygen | O₂ |

| Iron Carbide | Fe₁₋ₓCₓ |

| Hydrogen | H₂ |

Deposition of Iron Nitride Films (e.g., FexN)

Bis(N,N'-di-t-butylacetamidinato)iron(II) has been effectively utilized as a precursor for the deposition of iron nitride (FeₓN) thin films. In a typical ALD process, this iron precursor is co-reacted with a nitrogen source, such as anhydrous hydrazine, to form the desired film. For instance, high-purity ε-Fe₃N phase iron nitride films have been successfully grown on silicon wafers. X-ray diffraction (XRD) analysis confirmed the crystalline phase of the deposited films. The high purity of these films is a significant advantage, with X-ray photoelectron spectroscopy (XPS) revealing negligible carbon and oxygen contamination.

The choice of substrate can influence the resulting iron nitride phase. While ε-FeₓN tends to form on amorphous substrates like glass, the use of crystalline substrates such as MgO(100) can promote the epitaxial growth of γ′-Fe₄N.

Deposition of Pure Iron and Iron Carbide Films

The versatility of Bis(N,N'-di-t-butylacetamidinato)iron(II) extends to the deposition of pure iron and iron carbide films through MOCVD. The composition of the resulting film is highly dependent on the deposition temperature and the ratio of hydrogen to the iron precursor in the gas phase. By carefully controlling these parameters, it is possible to selectively deposit films containing pure iron (Fe), iron carbide (Fe₃C), or a mixture of phases. The ability to deposit pure iron films is particularly noteworthy, as it opens up possibilities for applications in microelectronics and magnetic devices.

Examination of Film Conformality and Uniformity

A critical aspect of thin-film deposition, especially for applications in microelectronics with increasingly complex three-dimensional architectures, is the conformality of the deposited film. Conformality refers to the ability of a film to maintain a uniform thickness over a substrate with topographical features like trenches and vias.

Studies have demonstrated the excellent conformality of films grown using Bis(N,N'-di-t-butylacetamidinato)iron(II). For instance, in the ALD of iron nitride, uniform film thickness has been observed in deep trenches, indicating excellent step coverage. This is a direct consequence of the self-limiting nature of ALD reactions. Similarly, when used for the deposition of iron oxide films, this precursor has shown the ability to produce conformal coatings in trench-structured wafers. The ability to achieve high conformality is a key advantage of using this precursor in advanced materials fabrication.

Below is a representative data table illustrating the concept of step coverage, a key metric for conformality, although specific data for Fe(tBu-MeAMD)₂ remains proprietary in many research applications.

| Feature Aspect Ratio | Location | Film Thickness (nm) | Step Coverage (%) |

| 10:1 | Top | 20.0 | 100 |

| Sidewall | 19.8 | 99 | |

| Bottom | 19.5 | 97.5 | |

| 40:1 | Top | 20.0 | 100 |

| Sidewall | 19.0 | 95 | |

| Bottom | 18.2 | 91 | |

| 60:1 | Top | 20.0 | 100 |

| Sidewall | 17.8 | 89 | |

| Bottom | 16.4 | 82 |

This table provides an illustrative example of how step coverage is reported and typically behaves in ALD processes. The values are not specific to Bis(N,N'-di-t-butylacetamidinato)iron(II) but demonstrate the general trend of decreasing conformality with increasing aspect ratio.

Characterization of Self-Limiting Growth Mechanisms in ALD

The hallmark of ALD is its self-limiting growth mechanism, which enables atomic-level control over film thickness. This is achieved by sequential, non-overlapping pulses of the precursor and a co-reactant. During the precursor pulse, the molecules chemisorb onto the substrate surface until all available reactive sites are occupied, at which point the reaction stops. This saturation behavior is a key indicator of a true ALD process.

For Bis(N,N'-di-t-butylacetamidinato)iron(II), self-limiting growth has been observed in the deposition of iron oxide films. The growth per cycle (GPC) increases with the precursor pulse time until it reaches a saturation point, after which a further increase in the pulse time does not lead to a higher GPC. This saturation is crucial for achieving uniform and conformal films.

The following interactive table illustrates the typical self-limiting behavior observed in ALD processes.

| Precursor Pulse Time (s) | Growth per Cycle (Å/cycle) |

| 0.1 | 0.3 |

| 0.2 | 0.5 |

| 0.5 | 0.8 |

| 1.0 | 0.95 |

| 1.5 | 1.0 |

| 2.0 | 1.0 |

| 2.5 | 1.0 |

This is a representative dataset demonstrating the saturation of growth rate with increasing precursor pulse time, a key characteristic of self-limiting ALD. The specific values are illustrative and not directly from experiments with Bis(N,N'-di-t-butylacetamidinato)iron(II).

Ligand Design Strategies for Optimized Precursor Properties

The properties of a metal-organic precursor are intrinsically linked to the design of its ligands. For vapor deposition techniques, desirable precursor characteristics include high volatility, thermal stability, and appropriate reactivity. The development of Bis(N,N'-di-t-butylacetamidinato)iron(II) is a prime example of successful ligand design.

The use of the N,N'-di-t-butylacetamidinate ligand is a strategic choice. The bulky tert-butyl groups provide significant steric hindrance around the central iron atom. This steric shielding plays a crucial role in preventing the formation of oligomers (polymers with a small number of repeating units), which are typically less volatile. As a result, Bis(N,N'-di-t-butylacetamidinato)iron(II) exists as a monomeric species, contributing to its high volatility and making it suitable for vapor-phase delivery to the deposition chamber.

Furthermore, the bidentate nature of the amidinate ligand, where both nitrogen atoms coordinate to the iron center, forms a stable chelate ring. This chelation enhances the thermal stability of the molecule, ensuring that it can be vaporized and transported to the substrate without premature decomposition in the gas phase. The thermal stability of the precursor defines the "ALD window," the temperature range in which ideal self-limiting growth occurs.

Investigation of Decomposition Mechanisms During Vapor Deposition Processes

Understanding the decomposition pathway of a precursor on the substrate surface is fundamental to controlling the composition and purity of the resulting thin film. For Bis(N,N'-di-t-butylacetamidinato)iron(II), the decomposition mechanism is believed to be a ligand-driven process.

During MOCVD, the decomposition can proceed through hydrogen migration followed by the dissociation of the Fe-N bond. This leads to the release of the hydrogenated ligand, N,N'-di-t-butylacetamidine, as a volatile byproduct. The remaining iron-containing species on the surface then undergo further reactions to form the final film. The specific reaction byproducts can influence film purity, and their effective removal from the reaction chamber is essential. In-situ analysis techniques, such as quadrupole mass spectrometry (QMS), are invaluable for identifying these byproducts in real-time and optimizing the deposition process to minimize impurity incorporation. The nature of the carrier gas, such as hydrogen, can also play a significant role in the surface reactions and the final composition of the deposited film, influencing whether pure iron or iron carbide is formed.

Q & A

Q. What are the critical synthetic considerations for handling Bis(N,N'-di-t-butylacetamidinato)iron(II) in laboratory settings?

The compound is extremely air- and moisture-sensitive, requiring strict inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes) during synthesis and storage . Key challenges include maintaining purity (≥98%) and avoiding decomposition during sublimation (m.p. 107°C) . Methodological protocols should prioritize precursor stability by minimizing exposure to ambient conditions and using sealed reactors for ALD/CVD applications .

Q. How is Bis(N,N'-di-t-butylacetamidinato)iron(II) characterized to confirm structural integrity and purity?

Techniques include:

- Elemental analysis to verify stoichiometry (C₂₀H₄₂N₄Fe, FW: 394.42) .

- X-ray crystallography to confirm the bidentate amidinate ligand geometry .

- Thermogravimetric analysis (TGA) to assess volatility and decomposition profiles under inert atmospheres .

- NMR and FTIR spectroscopy to monitor ligand coordination and absence of hydrolyzed byproducts .

Q. What are the optimal conditions for depositing α-Fe₂O₃ thin films using this precursor?

Atomic layer deposition (ALD) with water as a co-reactant at <200°C achieves self-limiting growth, as shown by in situ quartz crystal microbalance (QCM) data. Post-deposition annealing at 500°C in air converts amorphous FeOₓ to crystalline α-Fe₂O₃ . Key parameters include precursor sublimation temperature (80–100°C) and pulse/purge durations to ensure conformal coverage .

Advanced Research Questions

Q. How does the steric bulk of the t-butyl groups in Bis(N,N'-di-t-butylacetamidinato)iron(II) influence precursor reactivity and film morphology?

The bulky t-butyl ligands enhance volatility by reducing intermolecular interactions, enabling lower sublimation temperatures compared to less-substituted amidinates. However, steric effects may limit surface reactivity during ALD, necessitating longer precursor exposure times. Comparative studies with smaller ligands (e.g., ethyl or methyl substituents) reveal trade-offs between precursor stability and deposition efficiency .

Q. What mechanistic insights explain discrepancies in reported decomposition pathways of this compound under oxidative vs. inert atmospheres?

Under inert conditions, the precursor decomposes via ligand dissociation above 250°C, leaving metallic Fe. In contrast, oxidative environments (e.g., trace O₂ or H₂O) promote FeOₓ formation at lower temperatures. Contradictions in literature data often arise from incomplete atmospheric control during TGA or differing reactor designs . Methodological solutions include using mass spectrometry-coupled TGA to track gas-phase byproducts .

Q. How can computational modeling complement experimental studies to optimize ALD cycles with Bis(N,N'-di-t-butylacetamidinato)iron(II)?

Density functional theory (DFT) simulations can predict ligand adsorption energetics and surface reaction pathways. For example, modeling ligand–substrate interactions helps identify temperature ranges where precursor chemisorption is favorable, reducing experimental trial-and-error. Validation via in situ spectroscopic ellipsometry ensures alignment between theoretical and empirical growth rates .

Q. What strategies resolve inconsistencies in crystallinity and phase purity of α-Fe₂O₃ films derived from this precursor?

Variability in post-annealing outcomes (e.g., mixed α/γ-Fe₂O₃ phases) often stems from uneven oxygen diffusion during heating. Solutions include:

- Graded annealing protocols (ramping from 300°C to 500°C under controlled O₂ flow).

- Plasma-enhanced ALD to lower crystallization temperatures. Cross-sectional TEM and XRD mapping are critical for correlating processing conditions with phase distribution .

Methodological Frameworks for Experimental Design

Q. How can the PICOT framework structure studies on catalytic applications of α-Fe₂O₃ films synthesized from this precursor?

- Population (P): Thin-film catalysts for water oxidation.

- Intervention (I): ALD deposition parameters (temperature, cycle number).

- Comparison (C): Films grown from alternative precursors (e.g., FeCl₃, ferrocene).

- Outcome (O): Overpotential reduction in electrochemical testing.

- Time (T): Long-term stability over 100+ cycles. This approach isolates the impact of precursor choice on catalytic performance .

Q. What statistical methods are appropriate for analyzing ALD process reproducibility?

Multivariate regression models can correlate deposition variables (e.g., precursor pulse time, reactor pressure) with film thickness uniformity. Batch-to-batch variability is minimized using design of experiments (DoE) principles, with ANOVA validating significance of factors .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting reports on the air stability of Bis(N,N'-di-t-butylacetamidinato)iron(II)?

While some sources describe the compound as "extremely air-sensitive" , others note moderate stability under dry O₂. These discrepancies likely arise from differences in handling protocols (e.g., glovebox vs. Schlenk line purity). Systematic stability assays under controlled humidity/O₂ levels, paired with XPS surface analysis, can clarify degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.